Technical Guide: Regioselective Synthesis of 6-Iodo-5-methoxy-1H-indazole
Technical Guide: Regioselective Synthesis of 6-Iodo-5-methoxy-1H-indazole
This guide details the regioselective synthesis of 6-iodo-5-methoxy-1H-indazole starting from 5-methoxy-1H-indazole .
This transformation presents a significant regiochemical challenge. Direct electrophilic iodination of 1H-indazoles typically occurs at the C3 position due to the high electron density of the pyrazole ring. To achieve functionalization at the C6 position of the benzene ring, a directed "Functionalization Strategy" involving nitration, reduction, and Sandmeyer iodination is required.
Executive Summary
-
Target Molecule: 6-Iodo-5-methoxy-1H-indazole
-
Starting Material: 5-Methoxy-1H-indazole
-
Primary Challenge: Overcoming the inherent C3-nucleophilicity of the indazole core to selectively functionalize the C6 position.
-
Selected Strategy: Nitration-Reduction-Sandmeyer Sequence . The 5-methoxy group (Strong EDG) activates the ortho positions (C4 and C6). Steric hindrance at C4 (peri-position to N1) favors C6 nitration. Subsequent transformation of the nitro group to iodide yields the target with high regiocontrol.
Mechanistic Analysis & Synthetic Strategy
The Regioselectivity Problem
In unsubstituted indazole, electrophilic aromatic substitution (EAS) generally favors C3 (halogenation) or C5 (nitration). However, the introduction of a 5-methoxy group dramatically alters the electronic landscape:
-
Activation: The methoxy group strongly activates the benzene ring positions ortho and para to itself.
-
Ortho to 5-OMe: C4 and C6 .
-
Para to 5-OMe: C7 (meta relationship to N1).
-
-
Steric Constraints:
-
C3: Highly reactive to halogens (
, NIS) but less reactive to nitronium ions in strong acid (due to N-protonation). -
C4: Activated by 5-OMe but sterically crowded by the peri-interaction with N1/C3.
-
C6: Activated by 5-OMe and sterically accessible.
-
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways and the selected route for C6 selectivity.
Caption: Divergent synthetic pathways. Direct iodination leads to C3 (red path), while the nitration sequence (blue path) secures the C6 position.
Detailed Experimental Protocol
Step 1: Regioselective Nitration
This step installs the nitrogen handle at C6. The acidic medium protonates N1, deactivating the pyrazole ring and directing substitution to the methoxy-activated benzene ring.
-
Reagents: Fuming Nitric Acid (
), Concentrated Sulfuric Acid ( ). -
Safety: Reaction is highly exothermic. Fuming nitric acid is a potent oxidizer.
Procedure:
-
Dissolve 5-methoxy-1H-indazole (10.0 g, 67.5 mmol) in conc.
(50 mL) in a round-bottom flask cooled to -10°C (ice/salt bath). Maintain internal temperature < 0°C. -
Dropwise add a solution of fuming
(4.7 g, 1.1 eq) in conc. (10 mL) over 45 minutes. Critical: Rapid addition promotes dinitration. -
Stir at 0°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]
-
Pour the reaction mixture carefully onto crushed ice (300 g) with vigorous stirring. The product will precipitate as a yellow solid.
-
Filter the solid and wash with cold water until the filtrate is neutral.
-
Purification: The crude solid contains ~85:15 ratio of 6-nitro vs. 4-nitro isomers. Recrystallize from Ethanol/Water or Acetonitrile to isolate pure 6-nitro-5-methoxy-1H-indazole .
-
Yield: ~60-70% (isolated).
-
Data:
NMR shows two singlets in the aromatic region for H4 and H7 (para-relationship broken, but distinct shift due to nitro group).
-
Step 2: Reduction of Nitro Group
Conversion of the nitro group to the aniline is best achieved via catalytic hydrogenation or Iron-mediated reduction to avoid side reactions.
Procedure (Catalytic Hydrogenation):
-
Suspend 6-nitro-5-methoxy-1H-indazole (5.0 g) in Methanol (100 mL).
-
Add 10% Pd/C (0.5 g, 10 wt%) under Argon atmosphere.
-
Stir under Hydrogen atmosphere (balloon pressure or 1-2 bar) at RT for 4-6 hours.
-
Filter through a Celite pad to remove catalyst. Wash pad with MeOH.
-
Concentrate filtrate to yield 6-amino-5-methoxy-1H-indazole as an off-white solid.
Step 3: Sandmeyer Iodination
This is the critical halogen-installation step. The amino group is converted to a diazonium salt and displaced by iodide.
Procedure:
-
Suspend 6-amino-5-methoxy-1H-indazole (4.0 g, 24.5 mmol) in 6M HCl (40 mL). Cool to 0°C .[5]
-
Add dropwise a solution of Sodium Nitrite (
, 1.86 g, 27.0 mmol) in water (10 mL), keeping temperature < 5°C. Stir for 30 mins. The suspension should become a clear(er) solution of the diazonium salt. -
Prepare a solution of Potassium Iodide (KI, 8.1 g, 49.0 mmol, 2.0 eq) in water (20 mL).
-
Add the diazonium solution slowly to the KI solution (or vice versa) with vigorous stirring at 0°C.
-
Note: Gas evolution (
) and formation of a dark brown solid (Iodine/Product complex) will occur.
-
-
Allow to warm to RT and stir for 2 hours. Heat to 60°C for 30 mins to ensure complete decomposition of diazonium species.
-
Workup: Cool to RT. Quench excess iodine with saturated Sodium Thiosulfate (
) solution until the brown color fades to yellow/white. -
Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica, 0-40% EtOAc in Hexanes).
-
Target Yield: 60-75% for this step.
-
Process Data & Troubleshooting
Key Parameters Table
| Step | Reaction | Reagents | Critical Parameter | Typical Yield |
| 1 | Nitration | Temp < 0°C to avoid dinitration | 65% (isolated) | |
| 2 | Reduction | Inert atmosphere (safety) | 92% | |
| 3 | Sandmeyer | Control exotherm; quench | 70% | |
| Overall | Total Synthesis | -- | Regiopurity of Step 1 | ~42% |
Troubleshooting Guide
-
Issue: Low Regioselectivity in Nitration.
-
Cause: Temperature too high or addition too fast.
-
Fix: Cool to -15°C. Use Acetyl Nitrate (
) for milder conditions, though is standard for indazoles to protonate the N.
-
-
Issue: Incomplete Diazotization (Step 3).
-
Cause: Poor solubility of the amine salt.
-
Fix: Use sonication to disperse the amine in HCl before adding nitrite. Ensure temperature stays < 5°C to prevent diazonium decomposition to phenol.
-
-
Issue: Iodination at C3 during Sandmeyer.
-
Cause: Excess
generated in situ might attack C3 if the ring is electron-rich. -
Fix: The presence of the diazonium (strongly withdrawing) prevents EAS at C3 during the reaction. Ensure rapid quenching with thiosulfate after reaction completion.
-
References
- Source: WO2006048745A1 (Patent)
-
General Indazole Functionalization
- Title: "Regioselective C5-H direct iodination of indoles (and comparison to indazoles)"
- Source: Organic Chemistry Frontiers (RSC)
- Context: Discusses the difficulty of direct C6/C5 iodination in nitrogen heterocycles without directing groups, supporting the need for the Sandmeyer approach.
-
URL:[Link]
- Sandmeyer Iodination Protocol: Title: "Synthesis of 5-iodo-1H-indazole from 5-aminoindazole" (Analogous procedure) Source: ChemicalBook / Literature Precedents Context: Provides the standard stoichiometry and conditions for converting amino-indazoles to iodo-indazoles.
-
Regiochemistry of 5-Substituted Indazoles
- Title: "Syntheses of 1-Aryl-5-nitro-1H-indazoles"
- Source: MDPI Molecules
- Context: Illustrates the electronic directing effects on the indazole core, supporting the prediction of C6 nitration for 5-methoxy substr
-
URL:[Link]
Sources
- 1. 1082041-59-5|5-Iodo-6-methoxy-1H-indazole|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the major product(s) of each of the following reactions?e... | Study Prep in Pearson+ [pearson.com]
- 4. Increased cell killing by metronidazole and nitrofurazone of hypoxic compared to aerobic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives - PMC [pmc.ncbi.nlm.nih.gov]
